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Characterization Feature Form I Form II Technical Insights & Significance

| Crystal System & Space Group | Information not available in search results | Space Group: P2₁2₁2₁ Z = 4

[1] | The space group indicates an orthorhombic crystal system. The value Z=4 means there are four formula

units per unit cell [1]. | | Unit Cell Parameters | Information not available in search results | a = 33.9898(3)

Å b = 11.2109(1) Å c = 6.64195(7) Å Volume = 2530.96(5) Å³ [1] | These parameters define the dimensions

of the repeating unit cell of the crystal. High-resolution X-ray powder diffraction was used for this

determination [1]. | | Thermodynamic Stability | Information not available in search results | More stable

than Form I by ~3.5 kcal/mol [1] | Lattice energy calculations show Form II is slightly but significantly more

stable, which can influence the solid-form selection for drug product development to avoid conversion [1]. | |

Molecular Conformation | Information not available in search results | Similar to Form I; main peptide

chain conformation largely unchanged [1] | The active part of the molecule that binds to its target is

consistent in both polymorphs, suggesting similar biological activity [1]. | | Hydrogen-Bonding Pattern |

Information not available in search results | Similar to Form I [1] | Hydrogen bonding is a key driver of

crystal packing. Similar patterns often lead to similar spectral and thermal properties [1]. | | Vibrational

Spectroscopy (FTIR, Raman) | Very similar to Form II [2] [1] | Very similar to Form I [2] [1] | The

similarity is attributed to nearly identical crystal packing and molecular conformation. Not a discriminating

method for these two forms [2] [1]. | | Low-Frequency Raman (< 100 cm⁻¹) | Shows differences from

Form II [2] | Shows differences from Form I [2] | The lattice vibrations in this region are more sensitive to
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crystal packing differences, making it a more effective technique for distinguishing the forms [2]. | | ¹³C

Solid-State NMR | Similar to Form II [1] | Similar to Form I [1] | The similar chemical environments of the

carbon atoms in both forms lead to nearly identical spectra [1]. | | Solution Calorimetry | Studied, but

specific data not available [2] | Studied, but specific data not available [2] | This technique measures the heat

of solution, which can be related to the free energy and stability of the polymorphs [2]. |

Experimental Protocols for Key Characterization
Methods

For researchers looking to replicate these studies, here is a detailed overview of the core methodologies

referenced.

Structure Determination via X-ray Powder Diffraction

This was the primary method used to solve the crystal structure of Form II [1].

Principle: Uses diffraction patterns from powdered crystalline samples to determine the arrangement
of atoms within the crystal lattice.

Key Experimental Details:
Technique: High-resolution X-ray powder diffraction.

Structure Solution Method: Direct space method with simulated annealing.
Molecular Modeling: To manage computational complexity, the enalapril maleate molecules

were treated as rigid bodies using bond lengths and angles previously determined from the
single-crystal structure of Form I. This reduced the number of degrees of freedom from 25 to

12.
Software & Calculations: Lattice energy calculations were performed to compare the relative

stability of the two polymorphs [1].

Vibrational Spectroscopy for Polymorph Detection

While standard IR and Raman are similar, low-frequency Raman can distinguish the forms [2].

Principle: Measures the interaction of infrared radiation (IR) or laser light (Raman) with molecular
vibrations and crystal lattice vibrations (phonons).
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Key Experimental Details:

Technique: Raman spectroscopy, with a focus on the low-frequency region (25 to 100 cm⁻¹).
Quantitative Analysis: The study created models with known mixtures of Forms I and II,

ranging from 0% to 100% Form I.
Performance: The reported Limit of Detection (LOD) for quantifying Form I in mixtures was

between 1.80% and 4.74%, demonstrating the sensitivity of this method for polymorphic
impurity detection [2].

Workflow for Polymorph Characterization

The diagram below outlines a logical pathway for characterizing and comparing pharmaceutical polymorphs,

integrating the techniques discussed.

Polymorph Characterization Workflow

Polymorph Isolation
(Crystallization from different solvents)

Structural AnalysisSpectral & Thermal Analysis Stability & Energetics

Compare Properties X-ray Powder Diffraction
(Crystal structure, unit cell)

Raman Spectroscopy
(Especially < 100 cm⁻¹) FTIR Spectroscopy Solid-State ¹³C NMR Solution Calorimetry

(Heat of solution) Lattice Energy Calculation

Click to download full resolution via product page

Research Gaps and Further Directions

The current search results provide a solid foundation for structural and thermal comparison but have some

limitations for a complete guide:

Lack of Form I Data: The detailed crystal structure and unit cell parameters for the original Form I
are not provided in these results, making a direct structural comparison incomplete.
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Limited Protocol Details: While key methods are named, exhaustive experimental details (e.g.,

exact instrument settings, full calibration procedures, detailed sample preparation) are not included in
the excerpts.

Missing Techniques: Other common techniques for polymorph characterization, such as Hot Stage
Microscopy (HSM), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption
(DVS), are not discussed in the available data.

To address these gaps, you could:

Search for the primary literature on the initial discovery and characterization of Enalapril Maleate
Form I.
Consult pharmacopeial monographs (e.g., USP, Ph. Eur.) for standard identification tests and

quality control methods.
Use specialized databases like the Cambridge Structural Database (CSD) to obtain the precise

crystal structure data for both polymorphs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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